2-(Pyridin-4-ylmethyl)pyridine
Overview
Description
2-(Pyridin-4-ylmethyl)pyridine is a heterocyclic organic compound featuring two pyridine rings connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylmethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with pyridine in the presence of a reducing agent such as sodium borohydride. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Another method involves the use of Grignard reagents, where pyridine-4-methylmagnesium bromide reacts with pyridine N-oxide, followed by reduction to form this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to enhance yield and efficiency. These methods typically involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, substituted pyridines, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Pyridin-4-ylmethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylmethyl)pyridine in biological systems often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, it may intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.
Piperidine: A six-membered ring with one nitrogen atom, widely used in medicinal chemistry.
Uniqueness
2-(Pyridin-4-ylmethyl)pyridine is unique due to its dual pyridine rings, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWJFEFBCHZZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356202 | |
Record name | 2-(pyridin-4-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78903-70-5 | |
Record name | 2-(pyridin-4-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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